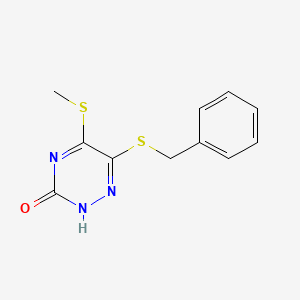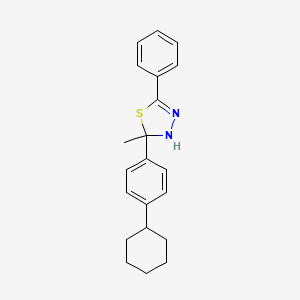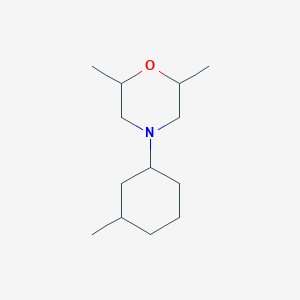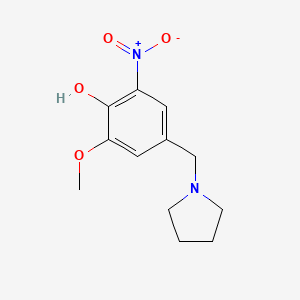
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide, commonly known as AZBNS, is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. AZBNS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
Wirkmechanismus
The mechanism of action of AZBNS involves the inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in intracellular pH. This decrease in pH inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZBNS has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which can have both beneficial and detrimental effects on the body. The compound has been found to exhibit neuroprotective effects in animal models of epilepsy and glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
AZBNS is a potent inhibitor of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes and can be used as a tool compound to study the role of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes in various physiological and pathological processes. The compound has been found to exhibit good selectivity and potency against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, making it a suitable candidate for use in lab experiments. However, the compound has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the development of AZBNS and related compounds. One potential area of research is the development of AZBNS derivatives with improved solubility and pharmacokinetic properties. Another area of research is the evaluation of AZBNS in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the role of AZBNS in other diseases, such as Alzheimer's disease and cystic fibrosis, warrants further investigation.
Synthesemethoden
The synthesis of AZBNS involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-azepanamine and n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is subsequently reduced using a reducing agent such as sodium dithionite to yield the final product, AZBNS.
Wissenschaftliche Forschungsanwendungen
AZBNS has been extensively studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. The compound has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which are overexpressed in several types of cancer cells. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which in turn inhibits cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-2-3-10-17-24(22,23)14-8-9-15(16(13-14)19(20)21)18-11-6-4-5-7-12-18/h8-9,13,17H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIOMCIVAJPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)

